molecular formula C6H6O3 B586867 4-Hydroxy-6-methyl-2-pyrone CAS No. 675-10-5

4-Hydroxy-6-methyl-2-pyrone

Cat. No. B586867
CAS RN: 675-10-5
M. Wt: 126.111
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone (TAL), is an organic compound derived enzymatically from glucose . It is a light yellow solid that is soluble in organic solvents .


Synthesis Analysis

Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C . A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported to synthesize chroman-4-ones using 4-hydroxy-6-methyl-2-pyrone as a radical precursor .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-methyl-2-pyrone is C6H6O3 . It consists of two main tautomers, with the tautomer featuring a 4-hydroxy group on the C4 carbon being dominant . It is classified as a 2-pyrone compound due to the ketone group on the C2 carbon in its dominant form .


Chemical Reactions Analysis

A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported, which uses 4-hydroxy-6-methyl-2-pyrone as a radical precursor . The reaction is driven by an efficient oxidizing system, AgNO3/K2S2O8 .


Physical And Chemical Properties Analysis

4-Hydroxy-6-methyl-2-pyrone is a light yellow crystal powder . It has a molar mass of 126.12 g/mol . It has a melting point of 188 to 190 °C and is soluble in water at 8.60 g L-1 at 20°C .

Scientific Research Applications

  • Biosynthesis Applications : 4-Hydroxy-6-methyl-2-pyrone is a precursor of parasorboside, contributing to insect and disease resistance in plants. It has been demonstrated as a potential platform chemical in biosynthesis studies. For example, a study achieved simultaneous biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose (Zhou et al., 2016).

  • Antimicrobial and Antifungal Activities : Some derivatives of 4-Hydroxy-6-methyl-2-pyrone have displayed selective antimicrobial activity against various fungal and bacterial strains. For instance, α-pyrone derivatives showed antimicrobial activity in a study exploring new α-pyrone derivatives from plant endophytic fungus (Zhao et al., 2018).

  • Synthesis of New Compounds : 4-Hydroxy-6-methyl-2-pyrone has been used in the synthesis of new compounds with potential biological activities. For example, its reactivity with aliphatic saturated and α,β-unsaturated aldehydes was studied to explore new transformations (De March et al., 1984).

  • Catalysis Research : Studies have investigated the enantioselective hydrogenation of 4-hydroxy-6-methyl-2-pyrone over catalysts, which has implications for asymmetric synthesis and pharmaceutical applications (Huck et al., 2003).

  • Cytotoxic and Anticancer Activities : Derivatives of 4-Hydroxy-6-methyl-2-pyrone have shown potential as anticancer agents. Synthetic routes have been developed to create derivatives with inhibitory activity against various cancer cell lines (Fairlamb et al., 2004).

Safety And Hazards

4-Hydroxy-6-methyl-2-pyrone is moderately toxic . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics have made them valuable for the development of drugs . Future research may focus on developing novel chemical methods of de novo synthesis and further exploring their biological activities .

properties

IUPAC Name

4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYSSMYQPLSPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060974
Record name Triacetic acid lactone
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-6-methyl-2-pyrone

CAS RN

675-10-5
Record name 4-Hydroxy-6-methyl-2-pyrone
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Record name Triacetic acid lactone
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Record name 2H-Pyran-2-one, 4-hydroxy-6-methyl-
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Record name 4-hydroxy-6-methylpyran-4-one
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Record name 4-HYDROXY-6-METHYL-2-PYRONE
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Synthesis routes and methods I

Procedure details

3-Acetyl-6-methyl-4-hydroxypyran-2-one may be deacylated by reaction with 90% sulphuric acid at 130° C. to give 6-methyl-4-hydroxy pyran-2-one;
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Synthesis routes and methods II

Procedure details

A solution of 1-phenyl-1-trimethylsiloxyethylene (25.0 g, 130 mmol) in absolute ether (400 mL) was cooled to −78° C., and malonyl dichloride (6.40 mL, 65.0 mmol) was added dropwise to the resulting solution by using a dropping funnel. The mixture was gradually heated to room temperature, stirred at room temperature (5 to 10° C.) for 14 hours, and further stirred at 30° C. for 24 hours. The thus-produced yellow precipitate was filtered and washed with absolute ether to give the target 4-hydroxy-6-methyl-2-pyrone (8.40 g, 67%) as a yellow solid.
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25 g
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6.4 mL
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Synthesis routes and methods III

Procedure details

Similar to Example 150, 6.81 g (21.9 mmol, 73%) of a methyl ester compound was obtained as orange crystals from 6.08 g (0.0 mmol recrystallized from 3 methanol) of monomethyl ester of azelaic acid and 3.78 g (30.0 mmol) of 4-hydroxy-6-methyl-2-pyrone by recrystallization from methanol.
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Citations

For This Compound
901
Citations
P De March, M Moreno‐Mañas… - Journal of …, 1984 - Wiley Online Library
… It can be easily prepared by deacetylation of the industrially available 3-acetyl-4-hydroxy-6-methyl-2pyrone (dehydroacetic acid) [2]. Thus, the lactone 1, is an appropriate starting …
Number of citations: 48 onlinelibrary.wiley.com
GM Ziarani, R Moradi, M Zandiyeh, N Lashgari… - …, 2018 - scholar.archive.org
4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions Ghodsi … 4-Hydroxy-6-methyl-2-pyrone: A …
Number of citations: 11 scholar.archive.org
S Sharma, NB Dutta, M Bhuyan, B Das… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… the substrate scope with different 4-hydroxycoumarins and quinoxalin-2(1H)-ones, we turned our attention to exemplify the scope of this CDC reaction with 4-hydroxy-6-methyl-2-pyrone …
Number of citations: 10 pubs.rsc.org
EV Stoyanov, IC Ivanov - Molecules, 2004 - mdpi.com
… The same procedure was used for the reaction of 4-hydroxy-6-methyl-2-pyrone (4) with primary amines 2a-h (Scheme 1). The reaction was carried out at a pyrone 4/amine 2 molar ratio …
Number of citations: 25 www.mdpi.com
S Sharma, B Sarma, G Baishya - New Journal of Chemistry, 2021 - pubs.rsc.org
… Moreover, 4-hydroxy-6-methyl-2-pyrone has shown its capability as a key starting compound in various multi-component reactions that produce a range of heterocyclic compounds with …
Number of citations: 5 pubs.rsc.org
D Nematollahi, Z Forooghi - Tetrahedron, 2002 - Elsevier
… The oxidation of catechol (1a) in the presence of 4-hydroxy-6-methyl-2-pyrone (3) as a … of 1a in the presence of 1 mM 4-hydroxy-6-methyl-2-pyrone (3). The voltammogram exhibits two …
Number of citations: 67 www.sciencedirect.com
P De March, M Moreno‐Mañas, R Pi… - Journal of Heterocyclic …, 1982 - Wiley Online Library
Reactions between 4‐hydroxy‐6‐methyl‐2‐pyrone and aldehydes both in the absence and the presence of added thiols - de March - 1982 - Journal of Heterocyclic Chemistry - Wiley …
Number of citations: 37 onlinelibrary.wiley.com
WR Huck, T Bürgi, T Mallat, A Baiker - Journal of Catalysis, 2001 - Elsevier
Enantioselective hydrogenation of the pseudo-aromatic 4-hydroxy-6-methyl-2-pyrone to the corresponding 5,6-dihydropyrone has been studied over cinchonidine-modified Pd/Al 2 O 3 …
Number of citations: 68 www.sciencedirect.com
T Shimo, M Yasutake, T Shinmyozu… - Analytical sciences, 2002 - jstage.jst.go.jp
… Since 4-hydroxy-6methyl-2-pyrone (1b) (Fig. 1), having a similar structure to that of (1a), did not undergo a solid-state photoreaction with (2), Xray diffraction studies of the title …
Number of citations: 2 www.jstage.jst.go.jp
AE Kihel, M Benchidmi, EM Essassi… - Synthetic …, 1999 - Taylor & Francis
… Abstract : 6- and 7-(4-hydroxy-6-methyI-2-0~0- I-pyridy1)benzimidazoles and 1-(6- and 7-benzimidazolyl)-4-hydroxy-2-oxoquinolines were synthesized by reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone …
Number of citations: 29 www.tandfonline.com

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